(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(5-methyl-1H-pyrazol-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
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Overview
Description
The compound “(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(5-methyl-1H-pyrazol-3-yl)-3,8-diazatricyclo[63001,5]undecan-2-one” is a complex organic molecule that features a tricyclic structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core and the introduction of the chlorophenyl and pyrazolyl groups. Common synthetic routes may include:
Formation of the Tricyclic Core: This step might involve cyclization reactions using appropriate starting materials under controlled conditions.
Introduction of Functional Groups: The chlorophenyl and pyrazolyl groups can be introduced through substitution reactions using reagents like chlorobenzyl chloride and methylpyrazole.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorobenzyl chloride for introducing the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of enzymes involved in disease pathways.
Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(5-methyl-1H-pyrazol-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: is similar to other tricyclic compounds with chlorophenyl and pyrazolyl groups.
Uniqueness
- The unique combination of functional groups and the tricyclic structure may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
Properties
IUPAC Name |
(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-7-(5-methyl-1H-pyrazol-3-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-13-8-17(23-22-13)18-10-15-12-24(11-14-4-2-5-16(21)9-14)19(26)20(15)6-3-7-25(18)20/h2,4-5,8-9,15,18H,3,6-7,10-12H2,1H3,(H,22,23)/t15-,18-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIARIJYSIHTQM-QSFXBCCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CC3CN(C(=O)C34N2CCC4)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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